
9-Methyl-1-nitroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1-nitroacridine is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, in particular, has shown promise due to its unique chemical structure and biological properties .
Méthodes De Préparation
The synthesis of 9-Methyl-1-nitroacridine typically involves the nitration of 9-methylacridine. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Analyse Des Réactions Chimiques
9-Methyl-1-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. Major products formed from these reactions include 9-methyl-1-aminoacridine and 9-methylacridine-1-carboxylic acid .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has shown significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Its derivatives are being explored for their potential use in treating bacterial and protozoal infections.
Mécanisme D'action
The primary mechanism by which 9-Methyl-1-nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further inhibiting DNA synthesis .
Comparaison Avec Des Composés Similaires
9-Methyl-1-nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Proflavine: Another antiseptic with applications in microbiology.
What sets this compound apart is its unique combination of a nitro group and a methyl group, which enhances its cytotoxic activity and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
65757-58-6 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
9-methyl-1-nitroacridine |
InChI |
InChI=1S/C14H10N2O2/c1-9-10-5-2-3-6-11(10)15-12-7-4-8-13(14(9)12)16(17)18/h2-8H,1H3 |
Clé InChI |
FMKMTTFMGZMZNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC3=CC=CC=C13)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


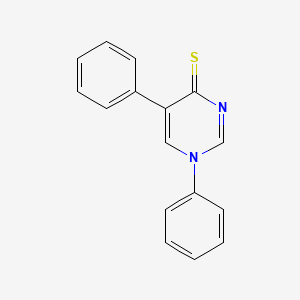
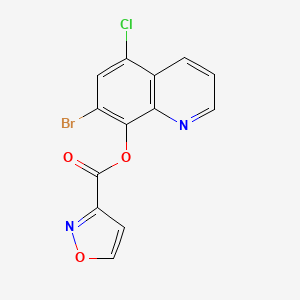
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
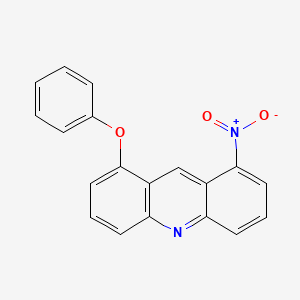
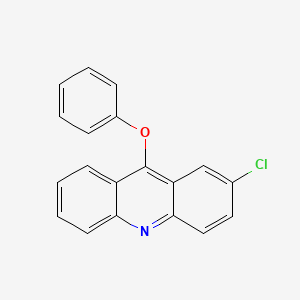

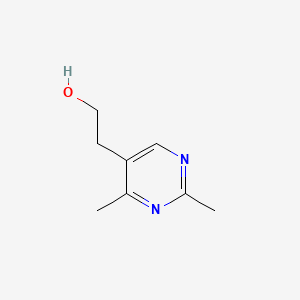
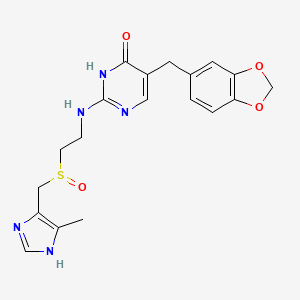

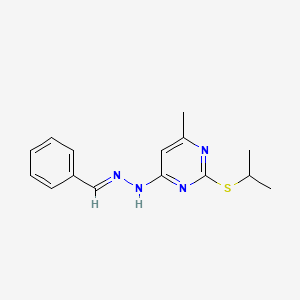
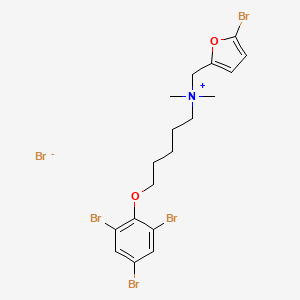

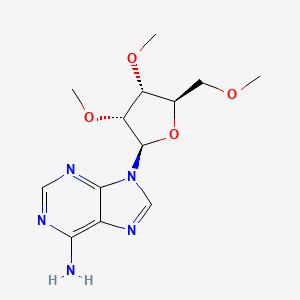
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
